molecular formula C11H17N3O3 B8751223 Ethyl 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxylate

Ethyl 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxylate

Cat. No. B8751223
M. Wt: 239.27 g/mol
InChI Key: YVQOJHCUOPPTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C11H17N3O3 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxylate

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C11H17N3O3/c1-3-16-10(15)9-4-6-14(7-5-9)11-13-12-8(2)17-11/h9H,3-7H2,1-2H3

InChI Key

YVQOJHCUOPPTBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NN=C(O2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-hydrazinocarbonyl-piperidine-4-carboxylic acid ethyl ester (215 mg, 0.999 mmol) in THF (2 ml) was added acetic anhydride (188 μl, 2.00 mmol). After stirring for 5 minutes at rt phosphorus oxychloride (182 μl, 2.00 mmol) was added and the reaction mixture was stirred for 5 days at RT. The reaction mixture was added dropwise onto a 1 M solution of sodium carbonate (10 ml). The mixture was diluted with EtOAc (15 ml). The aq. layer was extracted with EtOAc (15 ml). The organic layers were washed with brine (15 ml) and dried over Na2SO4. A column chromatography (SiO2, EtOAc/Hept 1/1 to Hept/MeOH 9/1) yielded 48 mg (20%) of the title product as a light brown oil. MS m/e: 240.3 [M+H]+
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
188 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
182 μL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
20%

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